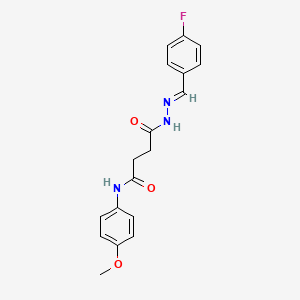![molecular formula C21H25N3O6 B11547731 4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11547731.png)
4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate is an organic compound with a complex structure that includes methoxybenzyl and dimethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve the use of hydrazine derivatives, methoxybenzyl halides, and dimethoxyphenyl amines under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Aplicaciones Científicas De Investigación
4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazinecarboxylates and derivatives with methoxybenzyl and dimethoxyphenyl groups. Examples include:
- 4-methoxybenzyl hydrazinecarboxylate
- 2,4-dimethoxyphenyl hydrazinecarboxylate
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C21H25N3O6 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl N-[(E)-[4-(2,4-dimethoxyanilino)-4-oxobutan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C21H25N3O6/c1-14(11-20(25)22-18-10-9-17(28-3)12-19(18)29-4)23-24-21(26)30-13-15-5-7-16(27-2)8-6-15/h5-10,12H,11,13H2,1-4H3,(H,22,25)(H,24,26)/b23-14+ |
Clave InChI |
JVSRCXWMHSDULS-OEAKJJBVSA-N |
SMILES isomérico |
C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11547651.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547666.png)
![4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B11547675.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11547679.png)
![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11547684.png)
![(3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide](/img/structure/B11547686.png)
![(3E)-N-(biphenyl-2-yl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11547691.png)
![Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(p-tolyl)-](/img/structure/B11547695.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11547708.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547710.png)
![[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11547720.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11547734.png)

![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547737.png)